2-(2-Amino-5-iodophenyl)propan-2-ol

Übersicht

Beschreibung

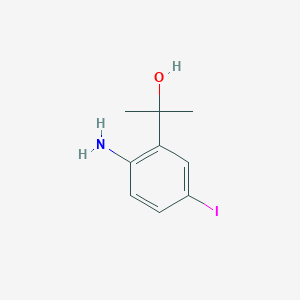

2-(2-Amino-5-iodophenyl)propan-2-ol is an organic compound characterized by the presence of an amino group, an iodine atom, and a hydroxyl group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-iodophenyl)propan-2-ol typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-iodoaniline.

Nitration: The starting material undergoes nitration to introduce a nitro group at the desired position on the phenyl ring.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.

Hydroxylation: The final step involves the introduction of a hydroxyl group at the appropriate position on the phenyl ring. This can be achieved through various methods, including the use of a Grignard reagent followed by hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to reduce the nitro group to an amino group.

Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Amino-5-iodophenyl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

Oxidation: Formation of 2-(2-Amino-5-iodophenyl)propan-2-one.

Reduction: Formation of 2-(2-Amino-5-alkylphenyl)propan-2-ol.

Substitution: Formation of 2-(2-Amino-5-substituted phenyl)propan-2-ol.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound is primarily recognized for its potential as a pharmaceutical agent. Research indicates that derivatives of 2-(2-Amino-5-iodophenyl)propan-2-ol can act as effective inhibitors of various biological targets, particularly in viral infections.

Antiviral Activity

Recent studies have highlighted the compound's efficacy against flaviviruses, including Zika and dengue viruses. The compound has been shown to inhibit the NS2B-NS3 protease, a crucial enzyme for viral replication. Structure-activity relationship (SAR) studies demonstrate that modifications to the compound can enhance its inhibitory potency, with some analogs exhibiting IC50 values as low as 130 nM against Zika virus protease .

Synthesis and Chemical Reactions

The synthesis of this compound involves various chemical reactions that leverage its unique structure for generating other useful compounds.

Synthetic Pathways

A common synthetic route includes the reaction of 2-amino-5-iodophenol with propan-2-ol under controlled conditions. This process can be optimized using different catalysts and solvents to improve yield and purity. For example, palladium-catalyzed reactions have been reported to yield high conversion ratios while maintaining the integrity of the amino and hydroxyl groups .

Potential Therapeutic Uses

The therapeutic potential of this compound extends beyond antiviral applications. Its structural characteristics suggest possible roles in treating neurodegenerative diseases by modulating neurotransmitter systems.

Neuropharmacological Effects

Studies investigating the interaction of this compound with serotonin receptors indicate that it may serve as a partial agonist at certain receptor subtypes, which could have implications for mood disorders and anxiety treatment . Further exploration into its pharmacodynamics could unveil additional therapeutic avenues.

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its safety profile. Preliminary toxicological assessments suggest that exposure may lead to irritation or respiratory issues; therefore, handling precautions are advised during laboratory use .

Data Summary and Case Studies

Wirkmechanismus

The mechanism of action of 2-(2-Amino-5-iodophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2-Amino-4-iodophenyl)propan-2-ol: Similar structure but with the iodine atom at a different position.

2-(2-Amino-5-bromophenyl)propan-2-ol: Similar structure but with a bromine atom instead of iodine.

2-(2-Amino-5-chlorophenyl)propan-2-ol: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

2-(2-Amino-5-iodophenyl)propan-2-ol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and specific reactivity patterns compared to its bromine and chlorine analogs. The iodine atom also enhances the compound’s potential for halogen bonding, which can be advantageous in medicinal chemistry and biological studies.

Biologische Aktivität

2-(2-Amino-5-iodophenyl)propan-2-ol, also known as a derivative of phenylpropanolamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H11INO

- Molecular Weight : 232.09 g/mol

- CAS Number : 305799-73-9

This compound features an amino group, an iodine substituent on the aromatic ring, and a secondary alcohol, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Adrenergic Receptors : Compounds with similar structures often exhibit activity at adrenergic receptors, influencing cardiovascular and central nervous system functions.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against specific pathogens, possibly through disruption of bacterial cell membranes or inhibition of metabolic pathways.

Anticancer Activity

Recent studies have investigated the anticancer properties of related compounds. For instance, derivatives with similar structural features have been shown to possess significant cytotoxic effects against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 (Lung) | 30 | |

| Compound B | HeLa (Cervical) | 25 | |

| This compound | MCF7 (Breast) | TBD | Ongoing research |

These findings indicate that modifications in the structure can significantly impact the potency and selectivity against cancer cells.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several multidrug-resistant strains. In vitro assays revealed promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | Ongoing research |

| Escherichia coli | 20 µg/mL | Ongoing research |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

A case study involving a series of derivatives based on similar phenolic structures demonstrated that compounds with iodine substituents exhibited enhanced activity against resistant strains of bacteria. The study highlighted the importance of substituent positioning and electronic effects on biological activity.

Eigenschaften

IUPAC Name |

2-(2-amino-5-iodophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12INO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZYRQZSCYBIDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)I)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514177 | |

| Record name | 2-(2-Amino-5-iodophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305799-73-9 | |

| Record name | 2-(2-Amino-5-iodophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.